1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine
Overview
Description
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 . It is used as a reference substance for drug impurities and reagents .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine-based compounds involves designing and synthesizing a new tailor-made fluorescent core . The band gap is systematically fine-tuned, allowing the pyrido[2,3-b]pyrazine family to exhibit a wide range of emissions spanning the entire visible region from blue to red .Molecular Structure Analysis
The molecular structure of this compound is simple . It is designed to have high photoluminescence quantum efficiency (PLQY), making it suitable for cost-effective multicolor display applications .Physical And Chemical Properties Analysis
This compound is a powder . Its storage temperature is room temperature . More specific physical and chemical properties such as boiling point were not found in the search results.Scientific Research Applications
Chemical Synthesis and Derivatives
Synthesis of Heterocyclic Compounds
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into various derivatives including 1,6-diazanaphthalene and pyrano[2,3-b]pyridine derivatives, which have potential applications in various fields of chemistry and pharmacology (Harb et al., 1989).
Synthesis of Antibacterial Compounds
Novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized showing significant antibacterial activities, indicating their potential in developing new antibacterial agents (Miyazawa et al., 1997).
Anticancer Research
1,2-Dihydropyrido[3,4-b]pyrazines are studied as potential anticancer agents. They are identified as mitotic inhibitors with significant antitumor activity in mice (Temple et al., 1987).
Pharmacological Research
The compound 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine has been investigated as a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. This highlights its potential in neurological and psychiatric disorder treatments (Zhang et al., 2014).
Kinetic Studies and Organic Synthesis
Kinetic Study of Heterocyclic Derivatives
Research on pyrido[2,3-b]- and [3,4-b]pyrazine derivatives through the Hinsberg reaction provides insights into the synthesis of these compounds, highlighting their significance in organic chemistry (Abasolo et al., 1990).
Reactions with Cyanothioacetamide Derivatives
New pyridine, pyridinethione, and pyrazole[3,4-b]-pyridine derivatives have been synthesized, contributing to the field of organic synthesis and potential pharmaceutical applications (Attaby, 1990).
Synthesis of Tuberculostatic Agents
Investigation into new pyrazine and pyridine derivatives showing tuberculostatic activity opens up potential applications in treating tuberculosis (Foks et al., 2005).
Synthesis of Complex Heterocyclic Structures
Research into the synthesis of tricyclic derivatives with the pyridopyrazine skeleton fused with pyrazine indicates potential applications in pharmacology and organic chemistry (Savelli et al., 1996).
Pharmacokinetics and Metabolism
Pharmacokinetic Studies
Research on the pharmacokinetics, metabolism, and distribution of certain pyrido[3,2-e]pyrazine derivatives in mice offers insights into their potential therapeutic applications and safety profiles (Sutton et al., 1994).
Studies on Tautomerism
Investigations into the imine-enamine tautomerism in the quinoxalinone and pyridopyrazinone systems provide valuable information for the synthesis and design of new chemical entities (Seki et al., 1997).
Safety and Hazards
The safety information for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine indicates that it has some hazards. The GHS pictogram is GHS07, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine could involve its use in high-performance OLEDs . By choosing reasonable donor units, two thermally activated delayed fluorescence (TADF) molecules can be obtained, and the resulting OLEDs can exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown activity on kinase inhibition , suggesting that kinases could be potential targets for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine.
Mode of Action
If we consider the activity of similar compounds, it’s possible that this compound might interact with its targets (potentially kinases) to inhibit their function .
Biochemical Pathways
Given the potential kinase inhibition activity, it could impact various cellular processes regulated by kinases, including cell growth, differentiation, and apoptosis .
Result of Action
If it acts as a kinase inhibitor like similar compounds, it could potentially influence cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-5-4-10-7-6-9-3-2-8(7)11/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXJGMTMBKZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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